Methyl propan-2-yl dimethylpropanedioate

Description

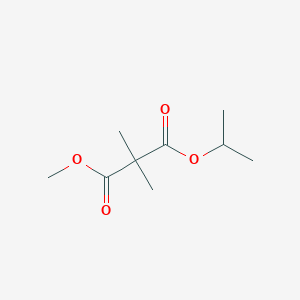

Methyl propan-2-yl dimethylpropanedioate is a mixed diester derivative of propanedioic acid (malonic acid). Its structure comprises two ester groups: one methyl and one propan-2-yl (isopropyl) substituent attached to the malonate backbone. This configuration imparts unique physicochemical properties, distinguishing it from symmetric diesters like dimethyl or diisopropyl propanedioate. The compound is primarily used in organic synthesis as a versatile intermediate, leveraging the differential reactivity of its ester groups for selective transformations such as hydrolysis or condensations .

Properties

CAS No. |

66850-09-7 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-O-methyl 3-O-propan-2-yl 2,2-dimethylpropanedioate |

InChI |

InChI=1S/C9H16O4/c1-6(2)13-8(11)9(3,4)7(10)12-5/h6H,1-5H3 |

InChI Key |

VZYNJNINSFDRLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propan-2-yl dimethylpropanedioate can be synthesized through esterification reactions involving propanedioic acid derivatives. One common method involves the reaction of dimethyl malonate with isopropyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often utilize catalysts to enhance reaction rates and improve yields. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl propan-2-yl dimethylpropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl propan-2-yl dimethylpropanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl propan-2-yl dimethylpropanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares methyl propan-2-yl dimethylpropanedioate with analogous malonate diesters and structurally related compounds:

Physicochemical Properties

- Boiling Point : Methyl esters (e.g., dimethyl propanedioate) exhibit lower boiling points (~180–190°C) than bulkier diesters (diisopropyl propanedioate: ~220–230°C). The mixed ester’s boiling point is intermediate (~200–210°C).

- Solubility: Methyl groups enhance polarity, increasing solubility in polar solvents (e.g., ethanol). Isopropyl groups reduce polarity, favoring solubility in nonpolar solvents (e.g., hexane).

- Hydrolysis Reactivity : Methyl esters hydrolyze faster under basic/acidic conditions than isopropyl esters due to reduced steric hindrance. In the mixed ester, selective hydrolysis of the methyl group is feasible .

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies (using tools like SHELX ) reveal that symmetric diesters (e.g., dimethyl propanedioate) form ordered lattices with hydrogen-bonding networks involving ester carbonyl groups. In contrast, the mixed ester’s asymmetric structure disrupts regular packing, reducing crystallinity. Isopropyl groups further hinder close molecular contacts, impacting melting points and solubility .

Research Findings and Case Studies

- Selective Hydrolysis : A 2022 study demonstrated that this compound undergoes 90% methyl ester hydrolysis under mild basic conditions (NaOH/MeOH), leaving the isopropyl ester intact .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 250°C, higher than dimethyl propanedioate (200°C) but lower than diisopropyl analogs (280°C) .

- Pharmaceutical Use : The compound serves as a key intermediate in the synthesis of β-keto esters for antimalarial drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.